Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 15854-09-8
VCID: VC21020826
InChI: InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
SMILES: CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

CAS No.: 15854-09-8

Cat. No.: VC21020826

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate - 15854-09-8

Specification

CAS No. 15854-09-8
Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
Standard InChI Key ZPSZGZTWODVJET-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N

Introduction

ParameterValue
CAS Registry Number15854-09-8
Molecular FormulaC₁₅H₁₇NO₂S
Molecular Weight275.4 g/mol
IUPAC Nameethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
InChIInChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
InChIKeyZPSZGZTWODVJET-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Physical PropertyValue/DescriptionSource
Physical StateSolid at room temperatureInferred from similar compounds
SolubilitySoluble in organic solvents such as methanol, ethanol, DMSO; limited water solubilityExtrapolated from thiophene derivatives
Storage RecommendationsStore in dark place, inert atmosphere, room temperatureBased on similar thiophene compounds

Synthesis Methods

The synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, the following methods are likely employed:

Gewald Reaction

The Gewald reaction is widely used for synthesizing 2-aminothiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base:

  • A reaction between 2,5-dimethylbenzaldehyde, ethyl cyanoacetate, and elemental sulfur

  • Base catalysts such as morpholine, triethylamine, or diethylamine

  • Polar solvents like ethanol or DMF

  • Reaction temperatures typically between 50-80°C

Alternative Synthetic Approaches

Other possible synthetic routes may include:

  • Functionalization of pre-formed thiophene cores

  • Cyclization reactions involving sulfur-containing intermediates

  • Cross-coupling reactions to introduce the 2,5-dimethylphenyl group

Chemical Reactivity

The reactivity of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is influenced by its functional groups and aromatic nature. Based on the structure and analysis of similar thiophene derivatives, the following reactivity patterns can be expected:

Reactions Involving the Amino Group

The 2-amino group can participate in:

  • Diazotization reactions

  • Nucleophilic substitution reactions

  • Formation of amides and imines

  • Hydrogen bonding interactions with suitable acceptors

Reactions Involving the Ester Group

The ethyl ester functionality can undergo:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction to form alcohols (using reducing agents like LiAlH₄)

  • Amidation reactions with amines

Reactions Involving the Thiophene Ring

The thiophene core may participate in:

  • Electrophilic aromatic substitution (though with different regioselectivity than benzene)

  • Oxidation at the sulfur atom to form sulfoxides or sulfones

  • Lithiation followed by electrophilic quenching

Structural Comparisons with Related Compounds

Several structurally related thiophene derivatives share similarities with Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. Understanding these relationships provides insight into structure-property relationships:

CompoundCAS NumberKey Structural DifferenceSignificance
Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate15854-10-1Methyl groups at 2,4-positions instead of 2,5-positions on phenyl ringDifferent electronic distribution affecting reactivity
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate307511-65-5Methyl groups at 3,4-positions instead of 2,5-positions on phenyl ringDifferent steric and electronic effects
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate4815-24-1Methyl groups on thiophene ring instead of phenyl substituentSimpler structure with different reactivity pattern
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate4815-43-4Two phenyl substituents instead of one 2,5-dimethylphenyl groupMore sterically hindered with different electronic properties

Crystallographic Data and Molecular Packing

Based on the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, an intramolecular N—H⋯O hydrogen bond likely generates an S(6) ring motif in the molecular structure . In the crystal, molecules may be linked by N—H⋯O hydrogen bonds into wave-like chains. The crystal structure might also feature C—H⋯π interactions involving the thiophene ring .

Applications and Research Areas

Synthetic Utility

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can function as:

  • A building block for more complex heterocyclic compounds

  • A precursor for thienopyrimidine derivatives

  • A starting material for the synthesis of dyes and pigments

  • A component in materials science applications

Hazard CategoryClassificationPrecautionary Measures
Acute ToxicityPotentially harmful if swallowedAvoid ingestion, practice good laboratory hygiene
Skin ContactPotential skin irritantUse appropriate gloves and protective clothing
Eye ContactPotential eye irritantUse eye protection, avoid dust formation
RespiratoryMay cause respiratory irritationUse in well-ventilated areas or fume hoods

Standard precautionary measures for laboratory chemicals should be observed, including:

  • Wearing appropriate personal protective equipment

  • Avoiding dust formation

  • Ensuring adequate ventilation

  • Storing in tightly closed containers in a dry, well-ventilated place

Current Research Trends and Future Directions

Current research involving Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate and related compounds focuses on:

  • Development of more efficient synthetic methodologies

  • Exploration of biological activities and structure-activity relationships

  • Applications in materials science and photochemistry

  • Use as building blocks for more complex heterocyclic systems

Future research directions may include:

  • Computational studies to better understand reactivity and properties

  • Development of green synthetic approaches

  • Investigation of specific biological targets and mechanisms

  • Exploration of applications in organic electronics

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